molecular formula C15H12N2O3 B173665 4',6-Diamino-7-hydroxyflavone CAS No. 199460-11-2

4',6-Diamino-7-hydroxyflavone

Cat. No. B173665
CAS RN: 199460-11-2
M. Wt: 268.27 g/mol
InChI Key: JKXGGRIZDZVVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diamino-7-hydroxyflavone, also known as FAM (Fluorescein Arsenical Hairpin binder), is a fluorescent small molecule that binds to RNA hairpins. It has gained popularity as a tool for studying RNA structure and dynamics due to its ability to selectively bind to RNA hairpins with high affinity and specificity.

Mechanism of Action

The mechanism of action of 4',6-Diamino-7-hydroxyflavone involves the binding of the molecule to RNA hairpins. 4',6-Diamino-7-hydroxyflavone binds to the stem of RNA hairpins, causing a conformational change that results in an increase in fluorescence intensity. The binding of 4',6-Diamino-7-hydroxyflavone to RNA hairpins is reversible, allowing for the study of RNA dynamics and folding.
Biochemical and Physiological Effects:
4',6-Diamino-7-hydroxyflavone is a relatively small molecule and is not known to have any significant biochemical or physiological effects. It is non-toxic and has been used in a variety of cell types and organisms without any adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4',6-Diamino-7-hydroxyflavone in lab experiments include its high affinity and specificity for RNA hairpins, its reversible binding, and its ability to selectively label RNA in cells and tissues. However, 4',6-Diamino-7-hydroxyflavone has some limitations, including its relatively low quantum yield and the potential for photobleaching, which can limit its usefulness in long-term experiments.

Future Directions

There are several future directions for the use of 4',6-Diamino-7-hydroxyflavone in scientific research. One area of interest is the development of new biosensors based on 4',6-Diamino-7-hydroxyflavone for the detection of RNA in cells and tissues. Another area of interest is the use of 4',6-Diamino-7-hydroxyflavone in the study of RNA-protein interactions and RNA localization. Finally, the development of new derivatives of 4',6-Diamino-7-hydroxyflavone with improved quantum yields and photostability could further enhance its usefulness as a tool for studying RNA structure and dynamics.
Conclusion:
In conclusion, 4',6-Diamino-7-hydroxyflavone is a valuable tool for studying RNA structure and dynamics. Its high affinity and specificity for RNA hairpins, reversible binding, and ability to selectively label RNA in cells and tissues make it a powerful tool for scientific research. While 4',6-Diamino-7-hydroxyflavone has some limitations, its potential applications in the development of biosensors and the study of RNA-protein interactions and localization make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 4',6-Diamino-7-hydroxyflavone involves several steps, starting from commercially available 2-hydroxybenzaldehyde. The first step is the formation of a diol intermediate, which is then converted to the corresponding aldehyde. The aldehyde is then reacted with 4,6-diaminoresorcinol to form the final product, 4',6-Diamino-7-hydroxyflavone. The synthesis of 4',6-Diamino-7-hydroxyflavone is relatively straightforward and has been described in detail in the literature.

Scientific Research Applications

4',6-Diamino-7-hydroxyflavone has been used extensively in the study of RNA structure and dynamics. It has been shown to bind selectively to RNA hairpins with high affinity and specificity, making it a valuable tool for studying RNA folding and unfolding. 4',6-Diamino-7-hydroxyflavone has also been used to study RNA-protein interactions, RNA localization, and RNA degradation. In addition, 4',6-Diamino-7-hydroxyflavone has been used in the development of biosensors for the detection of RNA in cells and tissues.

properties

CAS RN

199460-11-2

Product Name

4',6-Diamino-7-hydroxyflavone

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

6-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2

InChI Key

JKXGGRIZDZVVAH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N

synonyms

4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-7-hydroxy-(9CI)

Origin of Product

United States

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